Comparative Kinase Inhibitor Potency: 2-Fluoro-5-(trifluoromethyl)phenylurea Scaffold in AD80 vs. Structurally Similar Multi-Kinase Inhibitors
The 2-fluoro-5-(trifluoromethyl)phenylurea moiety is a critical pharmacophore in the multi-kinase inhibitor AD80 (1-(4-(4-Amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenyl)-3-(2-fluoro-5-(trifluoromethyl)phenyl)urea). In direct biochemical assays, AD80 demonstrated potent inhibition of RET (c-RET) with an IC50 of 4 nM . This compares favorably to other multi-kinase inhibitors like AD57 and AD58, which, while sharing the same core scaffold, exhibit weaker activity on RET and are more potent against mTOR . The specific substitution pattern of the 2-fluoro-5-(trifluoromethyl)phenyl group in AD80 is thus directly associated with a distinct kinase selectivity profile, which is a key differentiator for researchers targeting RET-driven diseases .
| Evidence Dimension | Kinase inhibitory potency (RET) |
|---|---|
| Target Compound Data | IC50 = 4 nM |
| Comparator Or Baseline | AD57 / AD58: weaker RET activity, stronger mTOR activity |
| Quantified Difference | AD80 IC50 for RET = 4 nM; comparator activity is significantly lower (exact values not provided but described as 'weak' or 'weaker') |
| Conditions | In vitro kinase assay using human RET (c-RET). |
Why This Matters
This data directly informs the selection of a specific urea building block (the 2-fluoro-5-(trifluoromethyl)phenyl moiety) for the design of kinase inhibitors with a desired selectivity profile, avoiding off-target effects associated with similar scaffolds.
